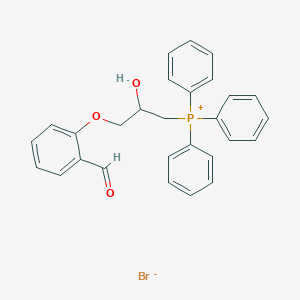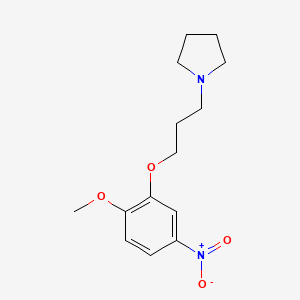
1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol It features a pyrrolidine ring attached to a propyl chain, which is further connected to a methoxy-nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-nitrophenol and 3-bromopropylamine.
Formation of Intermediate: The first step involves the reaction of 2-methoxy-5-nitrophenol with 3-bromopropylamine under basic conditions to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Uniqueness
1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-[3-(2-methoxy-5-nitrophenoxy)propyl]pyrrolidine |
InChI |
InChI=1S/C14H20N2O4/c1-19-13-6-5-12(16(17)18)11-14(13)20-10-4-9-15-7-2-3-8-15/h5-6,11H,2-4,7-10H2,1H3 |
InChI-Schlüssel |
SPLNCOVYEHIZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
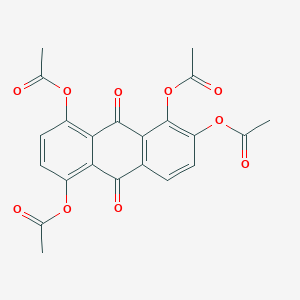
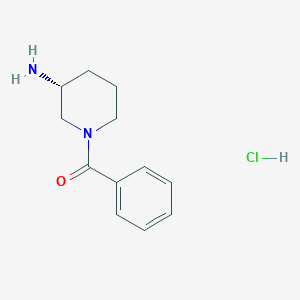

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)


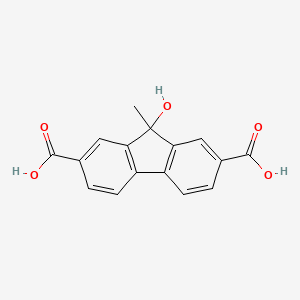
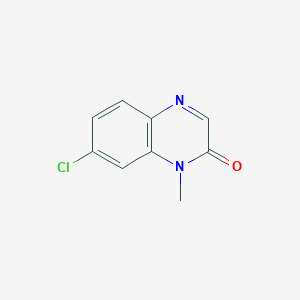
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
